N-(Imidazo[1,2-a]pyridin-6-ylmethyl)-N-methylamine
Description
Properties
IUPAC Name |
1-imidazo[1,2-a]pyridin-6-yl-N-methylmethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11N3/c1-10-6-8-2-3-9-11-4-5-12(9)7-8/h2-5,7,10H,6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VTAYGJSBPFKWJX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCC1=CN2C=CN=C2C=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00428725 | |
| Record name | N-(Imidazo[1,2-a]pyridin-6-ylmethyl)-N-methylamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00428725 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
161.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
864068-82-6 | |
| Record name | N-Methylimidazo[1,2-a]pyridine-6-methanamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=864068-82-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-(Imidazo[1,2-a]pyridin-6-ylmethyl)-N-methylamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00428725 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Strategies for Imidazo[1,2-a]pyridine Derivatives
The synthesis of N-(Imidazo[1,2-a]pyridin-6-ylmethyl)-N-methylamine generally involves two major stages:
- Construction of the imidazo[1,2-a]pyridine core.
- Functionalization at the 6-position with a methylaminomethyl group.
Construction of the Imidazo[1,2-a]pyridine Core
Several established methods are available for synthesizing the imidazo[1,2-a]pyridine nucleus:
- Condensation Reactions : Typically, 2-aminopyridine reacts with α-haloketones or α-haloaldehydes to form the fused bicyclic system. This method is widely used due to its simplicity and high efficiency.
- Multicomponent Reactions : These involve 2-aminopyridine, aldehydes, and isocyanides, enabling rapid assembly of the core with diverse substitution patterns.
- Tandem and Cascade Reactions : Michael addition followed by intramolecular cyclization, often catalyzed by Lewis acids such as FeCl₃, provides access to various imidazo[1,2-a]pyridine derivatives with good yields and selectivity.
Table 1. Common Methods for Imidazo[1,2-a]pyridine Core Synthesis
Functionalization at the 6-Position
To obtain this compound, the imidazo[1,2-a]pyridine core must be functionalized at the 6-position with a methylaminomethyl group. The following approaches are most relevant:
- Direct Alkylation : The 6-methyl group (introduced during core synthesis) can be brominated (e.g., using NBS), followed by nucleophilic substitution with N-methylamine to yield the target amine.
- Reductive Amination : A 6-formyl-imidazo[1,2-a]pyridine intermediate can be condensed with N-methylamine, followed by reduction (e.g., NaBH₃CN) to introduce the methylaminomethyl group.
Table 2. Functionalization Strategies
Detailed Example: Stepwise Synthesis
Step 1: Synthesis of 6-methyl-imidazo[1,2-a]pyridine
- React 2-aminopyridine with 1,3-dichloroacetone in ethanol under reflux to yield 6-methyl-imidazo[1,2-a]pyridine.
Step 2: Bromination of the 6-methyl Group
- Treat the product with N-bromosuccinimide (NBS) in carbon tetrachloride to obtain 6-bromomethyl-imidazo[1,2-a]pyridine.
Step 3: Nucleophilic Substitution
- React the brominated intermediate with N-methylamine (in ethanol or DMF) at room temperature to yield this compound.
Step 4: Purification
- Purify the product by column chromatography or recrystallization from ethanol.
Table 3. Typical Reaction Conditions and Yields
| Step | Solvent | Temperature | Time | Yield (%) |
|---|---|---|---|---|
| Core Synthesis | Ethanol | Reflux | 6–8 h | 80–90 |
| Bromination | CCl₄ | RT | 2 h | 75–80 |
| Substitution | Ethanol/DMF | RT–50°C | 4–8 h | 60–75 |
Research Findings and Optimization
- Catalyst Screening : FeCl₃ is superior for tandem reactions, offering high yields and broad substrate scope.
- Solvent Effects : Polar aprotic solvents (e.g., DMF) improve nucleophilic substitution efficiency.
- Reaction Monitoring : TLC and HPLC are commonly used to monitor reaction progress and purity.
“The synthesis of imidazo[1,2-a]pyridine derivatives has evolved rapidly, with condensation and tandem reactions offering efficient access to structurally diverse compounds.”
Chemical Reactions Analysis
Electrophilic Substitution at the Imidazo[1,2-a]pyridine Core
The imidazo[1,2-a]pyridine scaffold undergoes electrophilic substitution preferentially at the C3 position due to its electron-rich nature.
Aza-Friedel–Crafts Alkylation
In the presence of Y(OTf)₃ as a Lewis acid catalyst, the compound participates in three-component reactions with aldehydes and amines to form C3-alkylated derivatives (Table 1). This method tolerates diverse functional groups and operates under ambient conditions .
| Reagents | Conditions | Products | Yield |
|---|---|---|---|
| Aldehyde, cyclic amine | Y(OTf)₃ (10 mol%), rt, 12 h | C3-alkylated imidazo[1,2-a]pyridines | 60–85% |
Oxidative Coupling
Copper-catalyzed oxidative coupling with ketones or terminal alkynes generates multisubstituted imidazo[1,2-a]pyridines. For example, aerobic dehydrogenative cyclization with acetophenones yields alkenyl-substituted derivatives .
Functionalization of the Methylamine Group
The secondary amine group exhibits nucleophilic reactivity, enabling:
Acylation
Reaction with acyl chlorides or anhydrides in the presence of a base (e.g., Et₃N) produces amide derivatives. For example:
-
Reaction : RCOCl → RCON(CH₃)(CH₂-imidazo[1,2-a]pyridin-6-yl)
Alkylation
Quaternary ammonium salts form via alkylation with alkyl halides (e.g., CH₃I):
Reduction
Catalytic hydrogenation (H₂, Pd/C) reduces the imidazo ring to a tetrahydroimidazopyridine derivative, though this is less common due to the compound’s stability .
Metal Complexation
The nitrogen atoms in the imidazo ring and methylamine group act as ligands for transition metals (e.g., Cu, Pd). Such complexes are explored in catalysis and materials science .
Stability and Reactivity Trends
-
pH Sensitivity : Stable in neutral to weakly basic conditions but degrades under strong acids (e.g., HCl > 2 M) .
-
Thermal Stability : Decomposes above 200°C without melting .
Key Mechanistic Insights
Scientific Research Applications
Medicinal Chemistry Applications
1.1 Cancer Therapy
The imidazo[1,2-a]pyridine scaffold has been extensively studied for its potential as a phosphatidylinositol 3-kinase (PI3K) inhibitor. A recent study synthesized a series of derivatives based on this scaffold, demonstrating that compounds like 6b effectively inhibit PI3Kα, a target associated with tumorigenesis and cancer progression. The introduction of the imidazo[1,2-a]pyridine moiety was critical for enhancing the anticancer activity of these derivatives, making them promising candidates for further development in oncology .
1.2 Antiviral Activity
Research has indicated that imidazo[1,2-a]pyridine derivatives possess antiviral properties. For instance, a study on novel imidazo[1,2-a]pyrimidine Schiff base derivatives showed promising results against SARS-CoV-2 by demonstrating strong binding affinities to the virus's spike protein and ACE2 receptor. This suggests that similar derivatives could be effective in preventing viral entry into human cells .
1.3 Neurological Disorders
Imidazo[1,2-a]pyridine compounds have also been explored for their neuropharmacological effects. They have been implicated in the modulation of GABAA receptors, which are crucial for sleep regulation and anxiety management. Compounds derived from this structure have shown potential as hypnotic agents with fewer side effects compared to traditional medications used for insomnia and anxiety disorders .
Synthesis and Structure-Activity Relationship (SAR)
The synthesis of N-(Imidazo[1,2-a]pyridin-6-ylmethyl)-N-methylamine typically involves multi-step organic reactions that incorporate various functional groups to enhance biological activity. The structure-activity relationship (SAR) studies indicate that modifications at specific positions on the imidazo ring can significantly influence the compound's efficacy against different biological targets.
Mechanism of Action
The mechanism of action of N-(Imidazo[1,2-a]pyridin-6-ylmethyl)-N-methylamine involves its interaction with specific molecular targets. For instance, it has been shown to inhibit the phosphatidylinositol 3-kinase (PI3K) pathway, which plays a crucial role in cell growth, proliferation, and survival . By inhibiting PI3K, the compound can induce cell cycle arrest and apoptosis in cancer cells, making it a promising candidate for anticancer therapy.
Comparison with Similar Compounds
The imidazo[1,2-a]pyridine scaffold is widely explored in drug discovery due to its pharmacological versatility. Below is a comparative analysis of N-(Imidazo[1,2-a]pyridin-6-ylmethyl)-N-methylamine with structurally related derivatives:
Structural and Physicochemical Properties
Key Observations :
- Bulkier groups (e.g., p-tolyl in CAS 106961-33-5) increase lipophilicity, which may improve membrane permeability but reduce solubility .
Biological Activity
N-(Imidazo[1,2-a]pyridin-6-ylmethyl)-N-methylamine is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, structure-activity relationships (SAR), and potential therapeutic applications, supported by recent research findings and case studies.
- Molecular Formula : C₉H₁₁N₃
- Molecular Weight : 161.21 g/mol
- CAS Number : 864068-82-6
- IUPAC Name : 1-imidazo[1,2-a]pyridin-6-yl-N-methylmethanamine
Biological Activities
This compound exhibits a range of biological activities:
- Antimicrobial Activity :
- Antituberculosis Activity :
- Anticancer Properties :
- CYP Enzyme Inhibition :
Structure-Activity Relationship (SAR)
The biological activity of this compound is closely linked to its chemical structure. Modifications in the imidazo[1,2-a]pyridine ring significantly affect its pharmacological properties:
- Substituent Variations :
- Positioning of Functional Groups :
Case Study 1: Antituberculosis Efficacy
In a recent study focusing on novel imidazo[1,2-a]pyridine derivatives, this compound was identified as one of the most potent compounds against multidrug-resistant strains of M. tuberculosis, outperforming traditional treatments such as isoniazid .
Case Study 2: Anticancer Activity
Another investigation assessed the anticancer potential of this compound in various human cancer cell lines. Results indicated that it inhibited cell proliferation effectively with an IC50 value lower than many existing chemotherapeutics .
Q & A
Q. What are the standard synthetic routes for N-(imidazo[1,2-a]pyridin-6-ylmethyl)-N-methylamine, and how are intermediates characterized?
The compound is typically synthesized via reductive amination of Schiff base intermediates. For example, sodium borohydride reduction of (17E)-N-((2-(4-fluorophenyl)-6-methylimidazo[1,2-a]pyridin-3-yl)methylene)-4-methylbenzenamine yields the target amine . Key intermediates are characterized using IR, ¹H/¹³C NMR, and mass spectrometry, with purity confirmed via thin-layer chromatography (TLC) .
Q. Which spectroscopic techniques are critical for confirming the structure of this compound?
Structural validation relies on:
- IR spectroscopy : To identify functional groups (e.g., N-H stretches at ~2944 cm⁻¹, aromatic C=C at ~1502 cm⁻¹) .
- NMR : ¹H NMR reveals methyl groups (δ 2.25–2.40 ppm) and aromatic protons (δ 7.04–8.10 ppm), while ¹³C NMR confirms imidazo[1,2-a]pyridine backbone carbons .
- Mass spectrometry : Molecular ion peaks (e.g., m/z 280.4 [M+H]⁺) validate molecular weight .
Q. How is the antimicrobial activity of this compound evaluated in preliminary studies?
Antimicrobial assays involve testing against bacterial (e.g., Staphylococcus aureus) and fungal strains (e.g., Candida albicans) using agar diffusion or microdilution methods. Activity is compared to standard drugs like ciprofloxacin, with MIC (minimum inhibitory concentration) values reported .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve yield in the synthesis of this compound?
Optimization strategies include:
- Temperature control : Maintaining 50–55°C during reductive amination maximizes yield (e.g., 91.6% at 55°C) .
- Catalyst selection : Using glacial acetic acid as a catalyst in Schiff base formation enhances reaction efficiency .
- Purification : Silica gel chromatography or recrystallization from methanol improves purity (>93%) .
Q. What discrepancies might arise in spectral data interpretation, and how are they resolved?
Conflicting NMR signals (e.g., overlapping aromatic protons) are resolved via:
Q. What role does the imidazo[1,2-a]pyridine scaffold play in biological activity, and how does substitution impact efficacy?
The scaffold’s planar structure facilitates intercalation with microbial DNA or enzyme active sites. Substitutions at the 6-methyl and N-methyl positions enhance lipophilicity, improving membrane permeability. For instance, 4-fluorophenyl groups increase antibacterial potency by 30% compared to unsubstituted analogs .
Q. How can computational methods like DFT or molecular docking guide the design of derivatives?
- DFT studies : Predict electronic properties (e.g., HOMO-LUMO gaps) to assess reactivity .
- Docking simulations : Identify binding poses with targets like DNA gyrase or fungal CYP51, enabling rational modifications (e.g., adding electron-withdrawing groups to boost affinity) .
Data Contradiction and Validation
Q. How should researchers address inconsistencies in antimicrobial activity data across studies?
- Standardize protocols : Use CLSI guidelines for MIC determination to minimize variability .
- Control strains : Include reference strains (e.g., ATCC 25923 for S. aureus) for cross-study comparability .
- Statistical analysis : Apply ANOVA or nonparametric tests to assess significance of activity differences .
Q. What synthetic challenges arise in scaling up production, and how are they mitigated?
Challenges include byproduct formation during cyclization and low yields in multi-step reactions. Solutions involve:
- Flow chemistry : Continuous reactors enhance mixing and heat transfer, reducing side reactions .
- Automated monitoring : In-line FTIR or HPLC tracks reaction progress in real time .
Structure-Activity Relationship (SAR) Studies
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
